molecular formula C11H20Cl3N3 B11814718 N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride

Cat. No.: B11814718
M. Wt: 300.7 g/mol
InChI Key: DQLVEIQOQZRAQV-UHFFFAOYSA-N
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Description

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride is an organic compound that features a pyrrolidine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride typically involves the reaction of pyrrolidine with a pyridine derivative. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications in the development of drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and pyridine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride is unique due to its specific combination of the pyrrolidine ring and pyridine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine;trihydrochloride

InChI

InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H

InChI Key

DQLVEIQOQZRAQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)NCCC2=CN=CC=C2.Cl.Cl.Cl

Origin of Product

United States

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